2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol
Description
2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol is a secondary amino alcohol characterized by a cyclobutane ring substituted with an ethyl group at the 1-position and an ethanolamine moiety (amino and hydroxyl groups on adjacent carbons). Ethanolamine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and surfactants due to their dual functional groups.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-amino-2-(1-ethylcyclobutyl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-2-8(4-3-5-8)7(9)6-10/h7,10H,2-6,9H2,1H3 |
InChI Key |
FIHMEEHFDPNRNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol typically involves the reaction of cyclobutyl ethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the amine group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cycloalkane-Based Amino Alcohols
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol (CAS not specified, C₁₁H₂₃NO)
- Structure: Features a cyclopentane ring (5-membered) with an ethyl group and a branched amino alcohol side chain (2-methylpropan-2-yl).
- Key Differences: Larger molecular weight (185.31 g/mol vs. ~129.18 g/mol for the target compound, assuming C₇H₁₅NO) due to the cyclopentane ring and additional methyl groups .
- Applications : Likely used in pharmaceutical intermediates requiring extended hydrocarbon frameworks.
2-(1-Aminocyclobutyl)ethan-1-ol (CAS 1132814-49-3, C₆H₁₃NO)
Aromatic Amino Alcohols
2-Amino-1-[2,5-difluorophenyl]ethanol (CAS 1567958-26-2, C₈H₉F₂NO)
- Structure: Aromatic ring with fluorine substituents and an ethanolamine side chain.
- Likely higher solubility in polar solvents compared to cycloalkane-based analogs.
Phenoxyethoxy Ethanol Derivatives
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5, C₁₆H₂₆O₃)
- Structure: Contains a phenoxyethoxy chain and a bulky tetramethylbutyl group.
- Key Differences: Non-amino alcohol with ether and aromatic functionalities, suited for surfactant applications rather than biological activity . Higher molecular weight (266.38 g/mol) and distinct solubility profile.
Data Table: Comparative Analysis of Key Properties
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